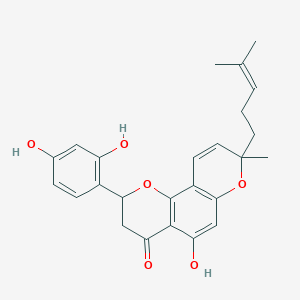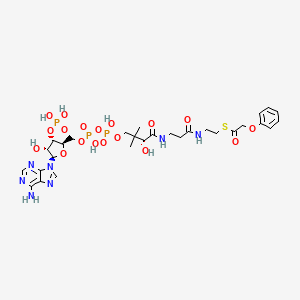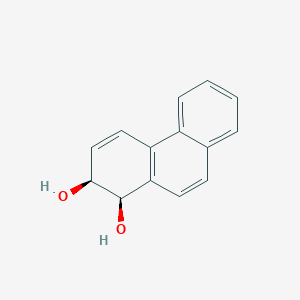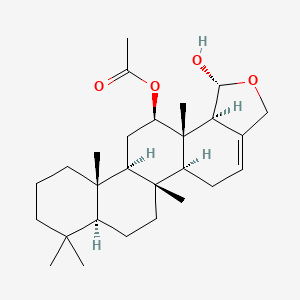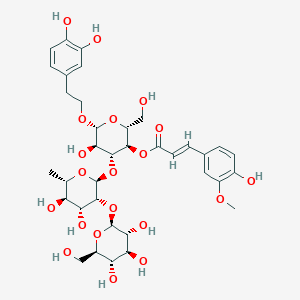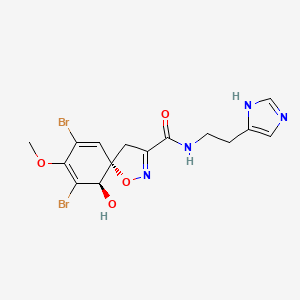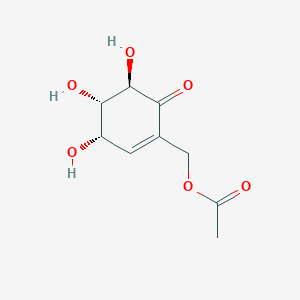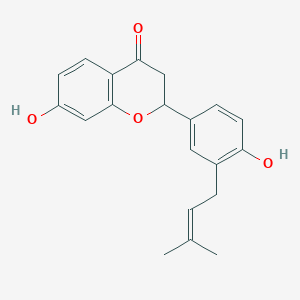
Frondosin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Frondosin C is a natural product found in Dysidea frondosa with data available.
Scientific Research Applications
Biological Activities and Potential Applications
Frondosins, including Frondosin C, are a family of marine sesquiterpenes isolated from the sponge Dysidea frondosa. They exhibit a range of biological activities, such as anti-inflammatory properties, with potential applications in anticancer and HIV therapy. The critical stereogenic center of Frondosin B, closely related to Frondosin C, has been a focus in synthetic studies to understand its biological activities (Reiter et al., 2010).
Synthetic Approaches
A key aspect of research on Frondosin C involves its total synthesis. A notable approach described a one-pot, microwave-assisted cyclization-Claisen rearrangement sequence for assembling the Frondosin C scaffold. This method provided a more efficient way to produce these complex molecules, which is crucial for further biological studies (Li, Kyne, & Ovaska, 2006).
Speculation on Biosynthesis
Understanding the biosynthesis of Frondosins, including Frondosin C, has been another research focus. A study speculated on the biosynthesis of the Frondosins A-E, presenting a synthesis of a liphagal-frondosin C hybrid molecule. This research contributes to the understanding of how these compounds may be naturally produced in marine sponges (Pepper, Kuan, & George, 2012).
Stereochemical Investigations
Research has also delved into the stereochemical aspects of Frondosins. Investigations into the absolute configurations and stereochemical properties of these natural products, including Frondosin C, are crucial for understanding their biological activities and potential therapeutic applications (VanHeyst & Wright, 2015).
properties
Molecular Formula |
C21H26O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(10S,13S)-13-hydroxy-6,6,10-trimethyltetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2(7),14,17-tetraen-16-one |
InChI |
InChI=1S/C21H26O2/c1-13-6-7-17-15(5-4-9-20(17,2)3)19-16(13)12-21(23)10-8-14(22)11-18(19)21/h8,10-11,13,23H,4-7,9,12H2,1-3H3/t13-,21+/m0/s1 |
InChI Key |
GJURQIFLIZOXFV-YEJXKQKISA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(CCCC2(C)C)C3=C1C[C@]4(C3=CC(=O)C=C4)O |
Canonical SMILES |
CC1CCC2=C(CCCC2(C)C)C3=C1CC4(C3=CC(=O)C=C4)O |
synonyms |
frondosin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (1R,4aS,7aR)-7-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1246198.png)
